![molecular formula C19H21ClN2O3S B4970786 N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives often involves reactions under basic conditions, leading to the formation of substituted isoindolines, which serve as precursors for further chemical modifications. For instance, carbocyclic substituted N-methanesulfonyl-isoindolines can be prepared from corresponding bromomethyl benzenes and methane sulfonamid by cyclization under basic conditions. These compounds are interesting precursors for generating carbocyclic substituted 2H-isoindoles through base-catalyzed elimination of methane sulfinic acid, where the sulfonyl residue acts both as a protecting and leaving group (Kreher & Use, 1976).
Molecular Structure Analysis
The molecular structure of N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide and its analogs can be characterized by specific conformational features such as the positioning of N—H bonds relative to chloro substituents and the formation of dimeric structures through hydrogen bonding. For example, N-(3,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N—H bond is syn to the meta-chloro group, indicating a preference for certain spatial arrangements that could influence reactivity and interaction with biological targets (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide derivatives are diverse, ranging from oxidation and acylation reactions to complexation with metals. These reactions often result in the formation of unique structures with varied chemical functionalities. For instance, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolins with lead tetraacetate in dichloromethane produces quantitatively title compounds, demonstrating the compound's ability to undergo specific chemical transformations (Hoshino, Suzuki, & Ogasawara, 2001).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular configuration. Studies on related compounds, like the crystal structure of N-(3,4-Dichlorophenyl)methanesulfonamide, reveal intricate details about bond parameters, torsion angles, and the formation of ribbonlike structures through intermolecular interactions, providing insights into the physical characteristics of these compounds (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions, including acylation and sulfonation, underscores its chemical versatility and potential for further functionalization and application in chemical synthesis (Sakamoto*, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(12-15-6-8-18(20)9-7-15)14-19(23)21-11-10-16-4-2-3-5-17(16)13-21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLDNGEFUHRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.